2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a complex organic compound that features a combination of benzylthio, thiophene, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a click reaction between an azide and an alkyne. The thiophene group can be introduced via a palladium-catalyzed coupling reaction. The benzylthio group is then added through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the triazole ring can be reduced to an amine.
Substitution: The benzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the thiophene group can participate in π-π interactions with aromatic residues in proteins. The benzylthio group can undergo redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- 2-(ethylthio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
Uniqueness
2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is unique due to the presence of the benzylthio group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This can make it more effective in certain biological applications compared to its methylthio or ethylthio analogs.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-16(12-23-10-13-4-2-1-3-5-13)17-8-14-9-20(19-18-14)15-6-7-22-11-15/h1-7,9,11H,8,10,12H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBCWJVFEBNTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.